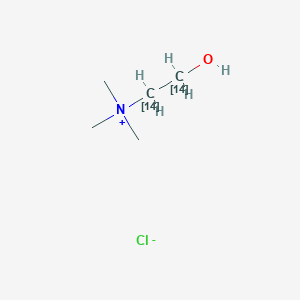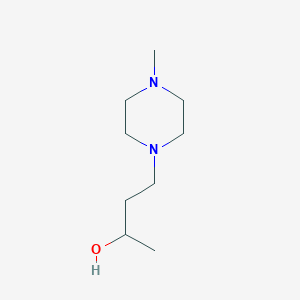
4-(4-Methylpiperazin-1-YL)butan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylpiperazin-1-YL)butan-2-OL, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery research. MPB is a chiral compound that belongs to the class of piperazine derivatives. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Aplicaciones Científicas De Investigación
4-(4-Methylpiperazin-1-YL)butan-2-OL has been extensively studied for its potential applications in drug discovery research. It has been found to exhibit anti-cancer properties by inhibiting the proliferation of cancer cells. 4-(4-Methylpiperazin-1-YL)butan-2-OL has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 4-(4-Methylpiperazin-1-YL)butan-2-OL has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylpiperazin-1-YL)butan-2-OL is not fully understood, but it is believed to act by modulating various signaling pathways in cells. 4-(4-Methylpiperazin-1-YL)butan-2-OL has been found to inhibit the activity of several enzymes involved in cancer cell proliferation, including cyclin-dependent kinases and histone deacetylases. Additionally, 4-(4-Methylpiperazin-1-YL)butan-2-OL has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
4-(4-Methylpiperazin-1-YL)butan-2-OL has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 4-(4-Methylpiperazin-1-YL)butan-2-OL can inhibit the proliferation of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 4-(4-Methylpiperazin-1-YL)butan-2-OL can reduce tumor growth in animal models of cancer. Additionally, 4-(4-Methylpiperazin-1-YL)butan-2-OL has been found to have a low toxicity profile, making it a promising candidate for further drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Methylpiperazin-1-YL)butan-2-OL has several advantages for use in lab experiments. It is a chiral compound, which allows for the study of its enantiomers and their potential differences in biological activity. Additionally, 4-(4-Methylpiperazin-1-YL)butan-2-OL has a low toxicity profile, making it a safe compound to work with in the lab. However, one limitation of 4-(4-Methylpiperazin-1-YL)butan-2-OL is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(4-Methylpiperazin-1-YL)butan-2-OL. One area of interest is the development of 4-(4-Methylpiperazin-1-YL)butan-2-OL derivatives with improved solubility and bioavailability. Another area of interest is the study of 4-(4-Methylpiperazin-1-YL)butan-2-OL in combination with other drugs for the treatment of cancer and other diseases. Additionally, the mechanism of action of 4-(4-Methylpiperazin-1-YL)butan-2-OL requires further investigation to fully understand its potential therapeutic applications. Overall, 4-(4-Methylpiperazin-1-YL)butan-2-OL is a promising compound with significant potential for drug discovery research.
Métodos De Síntesis
The synthesis of 4-(4-Methylpiperazin-1-YL)butan-2-OL involves several steps, including the reaction of 4-methylpiperazine with 2-bromo-1-butanol in the presence of a base to produce 4-(4-methylpiperazin-1-yl)butan-2-ol. The reaction is typically carried out under reflux conditions, and the product is isolated by column chromatography. The purity of the product can be confirmed using analytical techniques such as NMR spectroscopy.
Propiedades
Número CAS |
110358-26-4 |
|---|---|
Nombre del producto |
4-(4-Methylpiperazin-1-YL)butan-2-OL |
Fórmula molecular |
C9H20N2O |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
4-(4-methylpiperazin-1-yl)butan-2-ol |
InChI |
InChI=1S/C9H20N2O/c1-9(12)3-4-11-7-5-10(2)6-8-11/h9,12H,3-8H2,1-2H3 |
Clave InChI |
FKLYEZLSPJDHKV-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCN(CC1)C)O |
SMILES canónico |
CC(CCN1CCN(CC1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



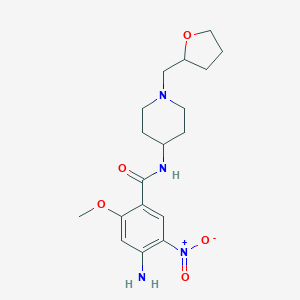
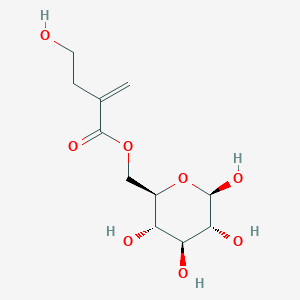
![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)
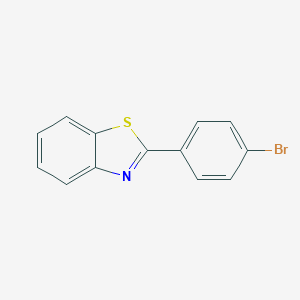

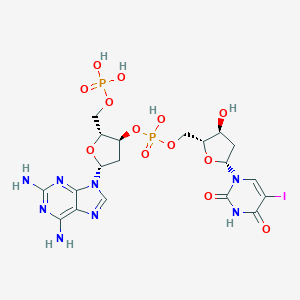

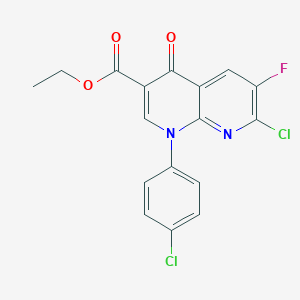

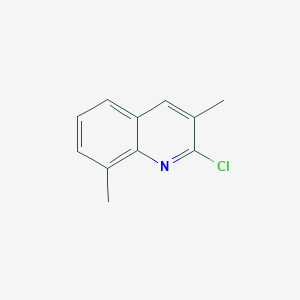
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)

